molecular formula C27H20BF4N3 B2391121 2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate CAS No. 89478-16-0

2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate

Cat. No.: B2391121
CAS No.: 89478-16-0
M. Wt: 473.28
InChI Key: VTQONOCFWGYWOS-UHFFFAOYSA-N
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Description

2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a pyridinium core substituted with phenyl and pyrimidinyl groups, and it is stabilized by a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyridine with a pyrimidinyl derivative under specific conditions. The reaction is often carried out in the presence of a strong acid, such as tetrafluoroboric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters and purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using suitable reducing agents to yield reduced forms.

    Substitution: The phenyl and pyrimidinyl groups can undergo substitution reactions with different nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl or pyrimidinyl compounds.

Scientific Research Applications

2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Triphenylpyrylium tetrafluoroborate
  • 2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate
  • 2,4,6-Triphenylpyridine

Uniqueness

2,4,6-Triphenyl-1-(2-pyrimidinyl)pyridinium tetrafluoroborate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(2,4,6-triphenylpyridin-1-ium-1-yl)pyrimidine;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N3.BF4/c1-4-11-21(12-5-1)24-19-25(22-13-6-2-7-14-22)30(27-28-17-10-18-29-27)26(20-24)23-15-8-3-9-16-23;2-1(3,4)5/h1-20H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQONOCFWGYWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC=CC=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20BF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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